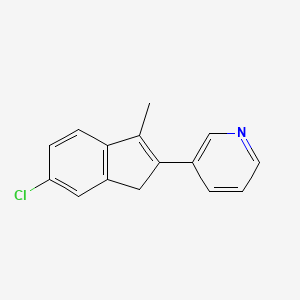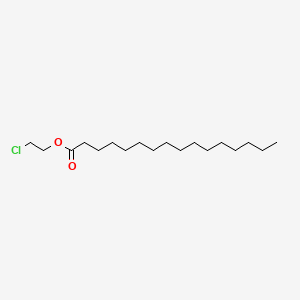
2-Chloroethyl palmitate
Übersicht
Beschreibung
2-Chloroethyl palmitate is a compound that has been studied in various contexts, including its hydrolysis by mammalian enzymes and its formation through the conjugation of fatty acids. These studies have explored its behavior in biological systems and its potential applications in various fields.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of compounds related to this compound, such as Chloramphenicol Palmitate, has been analyzed using various spectroscopic techniques. These studies provide insights into the molecular structure and bonding features of such compounds, facilitating a deeper understanding of their chemical behavior (R. Mishra et al., 2013).
Chemical Reactions and Properties
Research has shown that this compound undergoes hydrolysis in various biological environments, such as artificial gastric and pancreatic juices, as well as in liver and intestine homogenates. This hydrolysis process is significant for understanding the chemical behavior and potential applications of this compound in biological systems (J. Sullivan & J. J. Majnarich, 1981).
Physical Properties Analysis
The physical properties of this compound and related compounds, such as their solubility, melting point, and boiling point, are crucial for their practical applications. These properties determine how the compound can be used in various industrial and research contexts. However, specific studies focusing on the physical properties of this compound were not identified in this search.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are essential for understanding its applications and effects in biological systems and industrial processes. The study on the hydrolysis of this compound and 2-Chloroethyl linoleate provides insight into its chemical behavior in different environments (J. Sullivan & J. J. Majnarich, 1981).
Wissenschaftliche Forschungsanwendungen
Hydrolysis of 2-Chloroethyl Palmitate and 2-Chloroethyl Linoleate : This study investigated the hydrolysis of this compound in different preparations, including artificial gastric juice, artificial pancreatic juice, pig liver homogenates, and pig intestine homogenates. Substantial hydrolysis was observed in all preparations except the artificial gastric juice, indicating the compound's potential susceptibility to biological hydrolysis (Sullivan & Majnarich, 1981).
Hepatic Fatty Acid Conjugation of this compound : This research demonstrated the formation of this compound and other fatty acid conjugates in vivo in rats. These findings suggest the potential metabolic pathways and interactions of this compound in mammalian systems (Kaphalia & Ansari, 1989).
Cholesterol Ester Hydrolase Mediated Conjugation of Haloethanols with Fatty Acids : This study explored the enzymatic formation of 2-chloroethyl esters of various fatty acids, highlighting the potential biochemical applications and interactions of this compound in enzymatic processes (Bhat & Ansari, 1990).
Palmitate-induced Effects on Mesenchymal Stromal Cells : Although this study focused on palmitate rather than this compound, it provides insights into the broader effects of palmitate compounds on cellular functions, which might be relevant for understanding the biological activity of this compound (Boland et al., 2017).
Identification and Determination of 2-Chloroethyl Esters in Foods : This study identified 2-chloroethyl esters, including this compound, in various spices and foods, demonstrating the relevance of these compounds in food science and safety (Heikes & Griffitt, 1979).
Eigenschaften
IUPAC Name |
2-chloroethyl hexadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(20)21-17-16-19/h2-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFFARIYTPCNJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50239181 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
929-16-8 | |
| Record name | 2-Chloroethyl palmitate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000929168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 929-16-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406555 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloroethyl palmitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50239181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROETHYL PALMITATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24Z4GDF61O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of identifying 2-chloroethyl palmitate in food products like French dressing?
A2: [] While the provided abstract lacks details on the context of identification in French dressing, the presence of this compound in food raises questions about its potential formation during food processing or packaging. Further investigation is needed to understand the implications of its presence in food for human consumption, considering its metabolic fate and potential toxicological effects.
Q2: Could the formation of fatty acid conjugates with 2-chloroethanol contribute to its toxicity?
A3: [] Research shows that rats administered 2-chloroethanol form fatty acid conjugates, including this compound, in the liver. These conjugates might be retained in the body longer than the parent compound, potentially leading to prolonged exposure and increased toxicity. Further research is needed to confirm if these conjugates contribute directly to the toxic effects of 2-chloroethanol.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-dihydronaphtho[1,8-bc][1,5]thiazocin-4(5H)-one](/img/structure/B1198541.png)

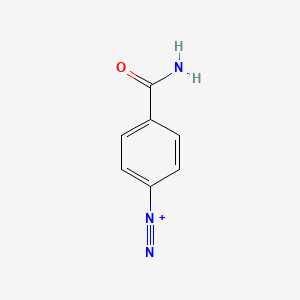

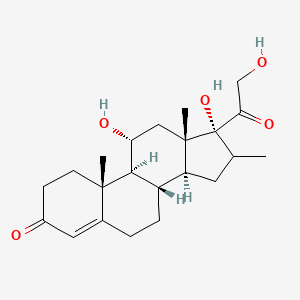
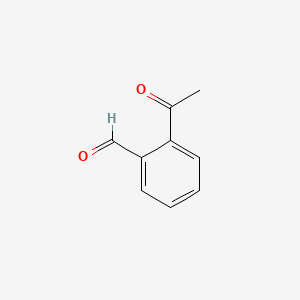
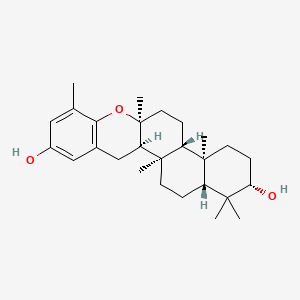

![[(1R,4aR,5S,6R,8S,8aR)-8-acetyloxy-8a-(acetyloxymethyl)-5,6-dimethyl-4-oxo-5-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,4a,6,7,8-hexahydronaphthalene-1,2'-oxirane]-2-yl] (2S)-2-methylbutanoate](/img/structure/B1198553.png)
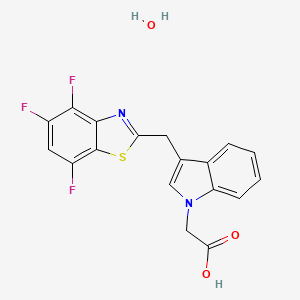
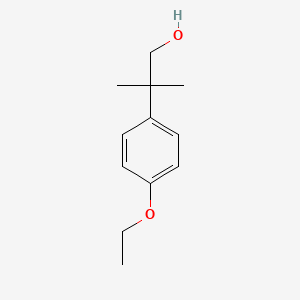
![5-Nitrobenzo[d]isothiazol-3-amine](/img/structure/B1198557.png)
